N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215655-56-3
VCID: VC4271412
InChI: InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-14-24(2)3)20(26)13-8-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H
SMILES: CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl
Molecular Formula: C22H28ClN3O3S2
Molecular Weight: 482.05

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride

CAS No.: 1215655-56-3

Cat. No.: VC4271412

Molecular Formula: C22H28ClN3O3S2

Molecular Weight: 482.05

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride - 1215655-56-3

Specification

CAS No. 1215655-56-3
Molecular Formula C22H28ClN3O3S2
Molecular Weight 482.05
IUPAC Name 4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride
Standard InChI InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-14-24(2)3)20(26)13-8-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H
Standard InChI Key NHTOWHQZOAMMAD-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3.Cl

Introduction

Chemical Identity
The compound N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride appears to be a synthetic organic molecule, likely designed for specific biological or chemical applications. Its structure suggests potential roles in medicinal chemistry, particularly in drug discovery or as a bioactive agent.

Structural Features

  • Functional Groups:

    • Dimethylamino group: Enhances solubility and may influence receptor binding.

    • Benzothiazole moiety: Commonly found in bioactive compounds with antimicrobial or anticancer properties.

    • Sulfonyl group: Known for its role in enhancing pharmacokinetic properties.

    • Hydrochloride salt: Improves water solubility and stability.

Potential Applications

Based on structural analogs from the search results and literature:

  • Antimicrobial Activity
    Compounds containing benzothiazole and sulfonamide groups are known for their antimicrobial properties. The dimethylaminoethyl side chain may enhance cell membrane penetration.

  • Anticancer Potential
    Benzothiazole derivatives have been studied for their cytotoxic effects on cancer cells, often through DNA intercalation or enzyme inhibition.

  • Drug Development
    The combination of functional groups suggests potential as a lead compound for further optimization in drug design.

General Synthesis Approach

The synthesis of such compounds typically involves:

  • Formation of the Benzothiazole Core: Starting with 4-methylbenzothiazole precursors using cyclization methods.

  • Attachment of Dimethylaminoethyl Group: Achieved via alkylation or amination reactions.

  • Sulfonylation of Butanamide Backbone: Using sulfonyl chlorides under basic conditions.

Characterization Techniques

  • NMR Spectroscopy (¹H, ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: For detailed structural elucidation.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC21_{21}H28_{28}ClN3_{3}O3_{3}S2_{2}
Molecular Weight~469 g/mol
SolubilitySoluble in water (as hydrochloride salt)
Melting PointTo be determined experimentally
Biological ActivityAntimicrobial, anticancer (hypothetical)

In Vitro Studies

  • Antimicrobial Testing: Evaluated against Gram-positive and Gram-negative bacteria using methods like MIC determination.

  • Cytotoxicity Assays: Tested on cancer cell lines (e.g., MCF7, HeLa).

Molecular Docking Studies

Docking simulations can predict binding affinity to biological targets such as enzymes or receptors.

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